5-Phenyl-2-pyridin-3-ylpentanoic acid
Description
5-Phenyl-2-pyridin-3-ylpentanoic acid is a pentanoic acid derivative with aromatic substituents at positions 2 (pyridin-3-yl group) and 5 (phenyl group). Its molecular formula is C₁₆H₁₅NO₂, combining a carboxylic acid backbone with two distinct aromatic moieties.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
5-phenyl-2-pyridin-3-ylpentanoic acid |
InChI |
InChI=1S/C16H17NO2/c18-16(19)15(14-9-5-11-17-12-14)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11-12,15H,4,8,10H2,(H,18,19) |
InChI Key |
SXGYUPAGSJEJMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2-pyridin-3-ylpentanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-2-pyridin-3-ylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the phenyl or pyridine rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated phenyl or pyridine derivatives.
Scientific Research Applications
5-Phenyl-2-pyridin-3-ylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 5-Phenyl-2-pyridin-3-ylpentanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phenyl and pyridine rings can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional similarities and differences between 5-phenyl-2-pyridin-3-ylpentanoic acid and related compounds are analyzed below. Key compounds for comparison include 5-phenylvaleric acid, thiazolidinone-containing pentanoic acid derivatives, and phosphinyl/amino-substituted analogs.
Structural and Functional Differences
Table 1: Structural Comparison of Selected Pentanoic Acid Derivatives
Key Comparative Insights
Aromatic vs. Heteroaromatic Substituents: The pyridin-3-yl group in the target compound introduces a nitrogen atom, enabling hydrogen bonding and π-π stacking, unlike 5-phenylvaleric acid, which lacks heteroatoms .
Functional Group Diversity: Phosphinyl (C₁₇H₁₉O₃P) and amino (C₁₃H₁₉NO₂) substituents in analogs from introduce distinct electronic effects. The phosphinyl group may enhance metal chelation, while the amino group adds basicity and chirality .
Biological and Chemical Implications: Thiazolidinone derivatives are often associated with antimicrobial or anti-inflammatory activity due to their heterocyclic core . The target compound’s pyridine ring may favor interactions with enzymatic targets like kinases or receptors. 5-Phenylvaleric acid (C₁₁H₁₄O₂) is a simpler precursor in organic synthesis, lacking the complexity needed for targeted biological interactions .
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